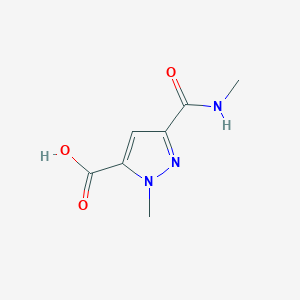

1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1353631-67-0

Cat. No.: VC7016040

Molecular Formula: C7H9N3O3

Molecular Weight: 183.167

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353631-67-0 |

|---|---|

| Molecular Formula | C7H9N3O3 |

| Molecular Weight | 183.167 |

| IUPAC Name | 2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H9N3O3/c1-8-6(11)4-3-5(7(12)13)10(2)9-4/h3H,1-2H3,(H,8,11)(H,12,13) |

| Standard InChI Key | JUYUMXYQWWBXPS-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=NN(C(=C1)C(=O)O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid, reflects its substitution pattern. The pyrazole core (C₃H₃N₂) is substituted at three positions:

-

Position 1: Methyl group (-CH₃), enhancing steric stability.

-

Position 3: Methylcarbamoyl group (-NH(CO)CH₃), introducing hydrogen-bonding capacity.

-

Position 5: Carboxylic acid (-COOH), enabling salt formation and derivatization.

The canonical SMILES representation, CNC(=O)C1=NN(C(=C1)C(=O)O)C, encodes this topology . X-ray crystallography data, though unavailable, would clarify bond angles and intermolecular interactions.

Physicochemical Characteristics

Key properties include:

Solubility data remain unreported, but the carboxylic acid group suggests moderate polarity, likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Derivatization

Synthetic Routes

The synthesis of 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step protocols starting from simpler pyrazole precursors. While detailed industrial methods are proprietary, academic analogs provide insight:

-

Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes forms the pyrazole ring. For example, Hacialioğlu et al. (2019) synthesized a trifluoromethyl-pyrazole carboxylic acid via reaction of furandione with phenylhydrazone derivatives .

-

Functionalization:

Derivative Synthesis

The compound’s reactivity enables diverse transformations:

-

Esterification: Schotten-Baumann reaction with alcohols yields esters (e.g., ethyl ester) .

-

Amidation: Acid chloride intermediates (generated via SOCl₂) react with amines to form amides .

-

Cyclization: Hydrazine treatment produces pyrazolopyridazinones, as demonstrated in related systems .

Research Applications

Pharmaceutical Intermediates

The compound’s trifunctional structure makes it a key building block for drug discovery:

-

Antimicrobial Agents: Pyrazole derivatives exhibit antibacterial and antifungal activity. For instance, Hacialioğlu et al. (2019) reported pyrazolopyridazinones with moderate antibacterial effects .

-

Kinase Inhibitors: Carboxamide and carboxylic acid groups chelate metal ions in enzyme active sites, relevant in cancer therapy.

Material Science

Its rigid aromatic core and hydrogen-bonding motifs suit metal-organic frameworks (MOFs) and supramolecular assemblies.

Comparative Analysis with Analogous Pyrazoles

To contextualize its properties, consider structurally related compounds:

The methylcarbamoyl group in the target compound enhances hydrogen-bonding capacity compared to phenyl analogs, influencing solubility and target binding .

Future Directions

-

Pharmacological Profiling: In vitro assays to evaluate antimicrobial, anticancer, or anti-inflammatory activity.

-

Solubility Optimization: Prodrug strategies (e.g., ester prodrugs) to improve bioavailability.

-

Crystallographic Studies: Elucidate 3D structure for rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume